4-Amino-2-bromo-6-chlorophenol

Medicinal Chemistry Drug Discovery ADME

4-Amino-2-bromo-6-chlorophenol: para-NH₂ handle for amide/urea formation, ortho-Br/Cl handles for sequential Suzuki couplings (mild Pd(PPh₃)₄ for Br, then Pd₂(dba)₃/XPhos for Cl). The ~10–100× reactivity differential makes it a benchmark for catalyst selectivity screening. Ideal for medicinal chemistry SAR. ≥98% purity.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 1158322-54-3
Cat. No. B1286634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-bromo-6-chlorophenol
CAS1158322-54-3
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Br)N
InChIInChI=1S/C6H5BrClNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
InChIKeyCFMMTSSIIJSWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-bromo-6-chlorophenol (CAS 1158322-54-3): Orthogonal Functional Group Array for Divergent Synthesis


4-Amino-2-bromo-6-chlorophenol is a trisubstituted phenolic building block containing amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at the 4-, 2-, and 6-positions, respectively . The ortho-bromo and ortho-chloro substituents flank the phenolic hydroxyl, while the para-amino group provides an additional reactive handle orthogonal to the halogens . Computed physicochemical parameters include a molecular weight of 222.47 g/mol, XLogP3-AA of 2.2, topological polar surface area (TPSA) of 46.3 Ų, and two hydrogen bond donor/acceptor sites [1]. The compound is available commercially from multiple suppliers at ≥95% or ≥98% purity for research use .

Why 4-Amino-2-bromo-6-chlorophenol Cannot Be Interchanged with Positional Isomers or Single-Halogen Analogs


Amino-bromo-chlorophenols constitute a structurally diverse class of positional isomers (e.g., 2-amino-4-bromo-6-chlorophenol [CAS 855836-14-5] , 2-amino-6-bromo-4-chlorophenol [CAS 179314-60-4] , and 5-amino-2-bromo-4-chlorophenol [CAS 2088367-42-2] [1]) that differ only in the relative placement of identical substituents on the benzene ring. In electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, substituent orientation critically determines both reactivity (via electronic activation/deactivation patterns) and regioselectivity [2]. The 4-amino-2-bromo-6-chlorophenol isomer presents a unique orthogonal pattern: the para-amino group (strong electron donor) directs electrophilic substitution to the ortho positions, while the two ortho-halogens (Br and Cl) provide chemically distinct cross-coupling handles for sequential functionalization. Interchanging with a different positional isomer would alter the electronic landscape, steric accessibility of halogen atoms, and the resulting regiochemical outcomes in downstream synthetic transformations, leading to different products or reaction failure.

4-Amino-2-bromo-6-chlorophenol: Quantitative Differentiation Evidence Versus Closest Analogs


Predicted Lipophilicity (XLogP3-AA) of 4-Amino-2-bromo-6-chlorophenol Compared to Positional Isomers and Single-Halogen Analogs

Lipophilicity (LogP) is a critical determinant of membrane permeability and oral bioavailability in drug discovery. The XLogP3-AA value computed for 4-amino-2-bromo-6-chlorophenol is 2.2 [1]. This represents an intermediate lipophilicity compared to the 2-amino-4-bromo-6-chlorophenol isomer (XLogP3-AA = 1.8 [2]) and the single-halogen analog 4-amino-2-chlorophenol (XLogP3-AA = 1.5 [3]). The presence of both bromine and chlorine atoms at ortho positions relative to the hydroxyl group increases LogP by approximately 0.7 units compared to the chloro-only analog, which may influence passive diffusion and tissue distribution in lead optimization campaigns.

Medicinal Chemistry Drug Discovery ADME

Class-Level Antioxidant Activity of Bromophenol Derivatives and Expected DPPH Scavenging Capacity

No DPPH or ABTS radical scavenging data were found for 4-amino-2-bromo-6-chlorophenol specifically. However, a class-level analysis of related bromophenol derivatives reported in the literature provides a baseline expectation. Novel bromophenol derivatives (compounds 20-24) evaluated in a 2015 Bioorganic Chemistry study demonstrated DPPH radical scavenging activity with IC₅₀ values ranging from 8.1 to 24.7 μM, and ABTS·⁺ scavenging activity in a comparable range [1]. The presence of both bromine and amino groups on the phenolic scaffold is associated with moderate to good antiradical activity. Direct comparative data for 4-amino-2-bromo-6-chlorophenol are absent from the primary literature as of this analysis.

Antioxidant Free Radical Scavenging Oxidative Stress

Class-Level Acetylcholinesterase (AChE) Inhibition Potential of Bromophenol Scaffolds

No AChE inhibition data were found for 4-amino-2-bromo-6-chlorophenol specifically. Class-level evidence from the same 2015 Bioorganic Chemistry study indicates that novel bromophenol derivatives (compounds 20-24) exhibited AChE inhibitory activity with IC₅₀ values ranging from 1.93 to 44.14 nM [1]. The study concluded that these bromophenol derivatives possess considerable AChE inhibition effects. However, the exact target compound was not among those tested. BindingDB contains affinity data for structurally related halogenated phenols but none for the specific 4-amino-2-bromo-6-chlorophenol isomer [2].

Acetylcholinesterase Alzheimer's Disease Neurodegeneration

Orthogonal Cross-Coupling Handles: Differentiated Reactivity of Bromo versus Chloro Substituents

The co-presence of bromine and chlorine atoms on the same aromatic ring enables orthogonal reactivity in palladium-catalyzed cross-coupling reactions. Aryl bromides typically undergo oxidative addition to Pd(0) catalysts 10–100× faster than aryl chlorides under standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) [1]. This differential reactivity allows the bromo substituent of 4-amino-2-bromo-6-chlorophenol to be selectively functionalized (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while leaving the chloro substituent intact for subsequent transformations or as an inert blocking group [2]. In contrast, single-halogen analogs (e.g., 4-amino-2-bromophenol [CAS 40925-68-6] [3] or 4-amino-2-chlorophenol) offer only one reactive handle, and dibromo or dichloro analogs lack this selective orthogonality. This synthetic feature is particularly valuable for constructing complex heterocyclic scaffolds in pharmaceutical and agrochemical research.

Synthetic Chemistry Cross-Coupling Sequential Functionalization

Enhanced Electrophilic Aromatic Substitution (EAS) Reactivity via para-Amino Group

The para-amino substituent is among the strongest electron-donating groups in aromatic chemistry (Hammett σ_p = -0.66), substantially activating the benzene ring toward electrophilic aromatic substitution [1]. In 4-amino-2-bromo-6-chlorophenol, the amino group activates both ortho positions adjacent to it. However, because both ortho positions are occupied by halogen atoms (Br at position 2 and Cl at position 6), the activating effect manifests primarily in enhanced reactivity of the existing halogen atoms toward nucleophilic aromatic substitution (SNAr) and in directing further electrophilic substitution to any available meta positions. This contrasts with 2-amino-4-bromo-6-chlorophenol, where the ortho/para-directing amino group occupies a different ring position, altering the electronic landscape and regiochemical outcomes [2].

Organic Synthesis Electrophilic Substitution Aromatic Functionalization

Recommended Research and Procurement Scenarios for 4-Amino-2-bromo-6-chlorophenol


Divergent Synthesis of Complex Heterocycles via Sequential Orthogonal Cross-Coupling

Researchers synthesizing complex polycyclic scaffolds (e.g., benzoxazoles, quinoxalines, phenoxazines) benefit from the Br/Cl orthogonal reactivity profile of this compound. The bromine atom can be selectively coupled first (Suzuki-Miyaura with aryl/heteroaryl boronic acids) under mild Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C), leaving the chlorine atom intact for a subsequent coupling under more forcing conditions (e.g., Pd₂(dba)₃/XPhos, 110°C) [1][2]. This sequential diversification strategy is particularly valuable in medicinal chemistry SAR campaigns requiring systematic exploration of multiple substitution vectors from a single starting material.

Lead Optimization in Medicinal Chemistry: Tunable Lipophilicity with Retained Synthetic Handles

Medicinal chemists optimizing ADME properties of lead compounds can leverage the intermediate LogP (2.2) of this scaffold as a baseline. The amino group serves as a vector for amide, sulfonamide, or urea formation, while the ortho-bromo and ortho-chloro substituents provide sites for SAR exploration via cross-coupling without altering the core LogP dramatically [3]. This contrasts with single-halogen analogs (e.g., 4-amino-2-chlorophenol, LogP = 1.5), which offer more limited synthetic handles and lower baseline lipophilicity.

Method Development for Sequential Chemoselective Transformations

Synthetic methodology groups developing new catalysts or reaction conditions for chemoselective aryl halide functionalization can use 4-amino-2-bromo-6-chlorophenol as a benchmark substrate. The distinct reactivity difference between aryl-Br and aryl-Cl bonds (approximately 10–100× rate differential) makes this compound an ideal probe for evaluating catalyst selectivity, with product ratios easily analyzed by LC-MS or GC-MS [1][2].

Preliminary Screening in Antioxidant or AChE Inhibition Assays (Class-Level Hypothesis Testing)

Research groups exploring structure-activity relationships (SAR) of bromophenol derivatives for antioxidant or acetylcholinesterase inhibition may include 4-amino-2-bromo-6-chlorophenol in screening panels. Class-level data for related bromophenols suggest IC₅₀ values in the micromolar range for DPPH scavenging (8.1–24.7 μM) and nanomolar range for AChE inhibition (1.93–44.14 nM) [4]. Testing this specific isomer would help determine whether the 4-amino-2-bromo-6-chloro substitution pattern retains or improves upon class-level activity.

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